molecular formula C10H12F3N3O4 B12279693 5-(Trifluoromethyl)-2'-deoxycytidine

5-(Trifluoromethyl)-2'-deoxycytidine

Cat. No.: B12279693
M. Wt: 295.22 g/mol
InChI Key: XNSPCSMIPDACTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-2’-deoxycytidine is a synthetic nucleoside analog that incorporates a trifluoromethyl group at the 5-position of the cytidine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including medicinal chemistry, molecular biology, and pharmacology.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-2’-deoxycytidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2’-deoxycytidine involves its incorporation into DNA during replication. The trifluoromethyl group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of DNA synthesis and function . This disruption can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .

Molecular Targets and Pathways: The primary molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair. The compound can also affect signaling pathways related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)-2’-deoxycytidine is unique due to its specific modification at the 5-position of the cytidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research and therapeutic applications .

Properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPCSMIPDACTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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